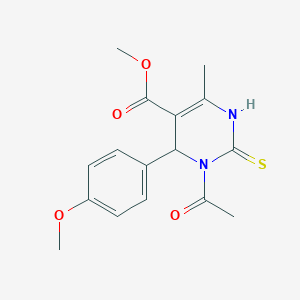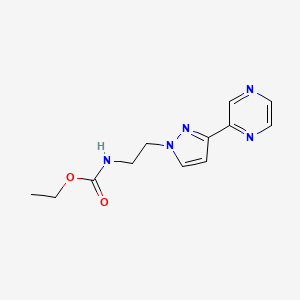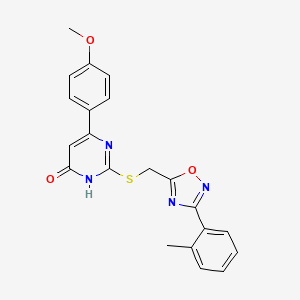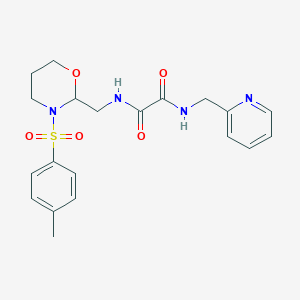
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of coumarin, a class of organic compounds that are widely found in nature and have been studied for their biological and pharmaceutical properties . Coumarins are valuable kinds of oxygen-containing heterocycles .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Coumarin derivatives are known to undergo a variety of reactions .Wissenschaftliche Forschungsanwendungen
Metabolite Analysis and Pharmaceutical Impurities
- Metabolite Identification : A study identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) as metabolites in urine, emphasizing the importance of understanding the metabolic pathways of complex molecules, which can be relevant for interpreting the metabolism of structurally complex compounds like the one (Niederwieser, Wadman, & Danks, 1978).
- Pharmaceutical Impurities : Research on the synthesis and identification of pharmaceutical impurities can provide insights into the stability and purity of complex chemical compounds, which may be relevant for the compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Impact and Removal Techniques
- Environmental Persistence : The study of persistent organic pollutants, such as sulfamethoxazole, and their removal from aqueous solutions provides an understanding of how complex molecules interact with the environment and the techniques used for their removal. This information might be indirectly applicable to understanding the environmental impact and removal methods for the compound (Prasannamedha & Kumar, 2020).
Biochemical Pathways and Pharmacology
- Biochemical Pathway Insights : A review of the metabolism of the aspartyl moiety of aspartame highlights the importance of understanding biochemical pathways and metabolite formation, which can be crucial for interpreting the biological implications of structurally complex molecules like the compound (Ranney & Oppermann, 1979).
- Pharmacological Implications : Understanding the pharmacological activities and synthesis of complex compounds, such as levulinic acid and its derivatives, can offer insights into drug synthesis and potential therapeutic applications. This knowledge might be indirectly relevant to understanding the potential applications of the compound in drug synthesis or therapeutic contexts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of 4-hydroxy-2-quinolones , which are known to have interesting pharmaceutical and biological activities . .
Mode of Action
It’s known that 4-hydroxy-2-quinolones interact with their targets through various mechanisms, depending on the specific derivative and target
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9-13(15(20)22-4)14(18(10(2)19)16(23)17-9)11-5-7-12(21-3)8-6-11/h5-8,14H,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKAXAIJDBJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)
![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)

![3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471425.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)

![5-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2471433.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2471437.png)